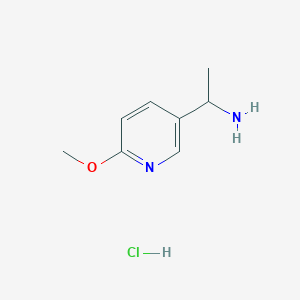

1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-8(11-2)10-5-7;/h3-6H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHLISRSTOSHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955498-19-7 | |

| Record name | 1-(6-methoxypyridin-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 6-methoxypyridin-3-yl ethanone with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Notably, it serves as a precursor in the synthesis of novel drugs targeting neuropsychiatric disorders. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets .

Research indicates that 1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride interacts with various biological pathways. It has been studied for its neuropharmacological effects, particularly in modulating serotonergic pathways, which are crucial in treating anxiety disorders .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Neuropharmacological Studies : Research demonstrated its efficacy in modulating serotonin pathways, suggesting potential use in treating anxiety disorders (PubMed ID: 19621333).

- Synthesis and Characterization : Various synthetic routes have been developed, including ω-transaminase-catalyzed reactions that optimize yield and purity .

- Comparative Analysis : Studies comparing this compound with similar structures have shown its unique pharmacological profile due to specific substitutions on the pyridine ring .

Potential Applications

The compound is being explored for several applications:

- Medicinal Chemistry : As a precursor in synthesizing novel therapeutic agents targeting neuropsychiatric disorders.

- Industrial Applications : Utilized in producing specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride with structurally analogous compounds, focusing on substituents, molecular formulas, molecular weights, and key properties:

Key Observations

Substituent Effects on Electronic Properties: The methoxy group in the target compound donates electron density to the pyridine ring, increasing the basicity of the amine group compared to electron-withdrawing substituents like chlorine (e.g., in ). This may enhance interactions with biological targets requiring protonated amines.

Impact of Ring Systems :

- Pyridine derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to benzothiophene () or thiophene () analogs. Benzothiophene-containing compounds may display enhanced π-π stacking interactions, relevant in receptor binding .

- Thiophene-based amines (e.g., ) offer smaller steric profiles, which could be advantageous in designing compounds for narrow enzymatic pockets.

Salt Forms and Solubility: The dihydrochloride salt in likely increases aqueous solubility compared to the mono-hydrochloride form of the target compound, making it more suitable for intravenous formulations. Hydrochloride salts generally improve crystallinity and stability, as seen across all compared compounds .

Biological Activity

1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride, also known as (S)-1-(6-methoxypyridin-3-yl)ethanamine hydrochloride, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyridine ring substituted with a methoxy group, suggests potential interactions with various biological targets. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the following structural formula:

It exists as a hydrochloride salt, enhancing its solubility and stability for biological studies. The methoxy group at the 6-position of the pyridine ring plays a crucial role in its biological interactions.

This compound is believed to interact with specific receptors and enzymes, modulating their activity. Preliminary studies indicate that it may function as an agonist or antagonist at certain neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This interaction could lead to various biological effects, including anti-inflammatory and anticancer activities.

1. Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and promoting anti-inflammatory signaling. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Neurotransmitter Modulation

Given its structural similarity to known neurotransmitter modulators, there is growing interest in exploring its effects on neurotransmission. Computational models have predicted that this compound may influence serotonin and dopamine receptor activity, which could have implications for mood disorders and neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A recent investigation demonstrated that (S)-1-(6-methoxypyridin-3-yl)ethanamine hydrochloride significantly reduced tumor growth in xenograft models of breast cancer. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration, underscoring its potential as an anti-inflammatory agent .

- Neuropharmacological Assessment : An exploratory study assessed the effects of this compound on behavior in rodent models of depression. Results indicated that it exhibited antidepressant-like effects, potentially through modulation of serotonergic pathways .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 1-(6-Methoxypyridin-3-yl)ethan-1-amine hydrochloride, and what reagents are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine intermediates (e.g., 3-chloro-6-methoxypyridine) can react with ethanamine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) to form the amine backbone. Subsequent treatment with hydrochloric acid generates the hydrochloride salt . Key reagents include:

- Bases : Sodium hydride (NaH) for deprotonation.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF).

- Purification : Recrystallization or column chromatography to achieve >97% purity.

Yield optimization requires strict control of reaction temperature (20–80°C) and stoichiometric ratios .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural characterization employs:

- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH), pyridine ring, and ethanamine moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 216.67 g/mol for the free base) .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and salt formation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Stable at room temperature for >6 months if stored in airtight, desiccated conditions. Degradation occurs under prolonged UV exposure or extreme pH (<2 or >10) .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound, and how are these interactions quantified?

- Methodological Answer : The compound’s pyridine and methoxy groups suggest potential activity in central nervous system (CNS) targets, such as:

- Receptor Binding Assays : Radiolabeled (e.g., H or C) versions quantify affinity for serotonin or dopamine receptors .

- Enzyme Inhibition Studies : Fluorometric assays (e.g., acetylcholinesterase inhibition) measure IC values .

Dose-response curves and Schild analysis differentiate competitive vs. non-competitive mechanisms .

Q. How should researchers address contradictions in reported binding affinities or biological activity data?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Normalize data using internal controls (e.g., reference ligands).

- Salt vs. Free Base : Confirm the compound’s form (hydrochloride vs. free amine) via pH titration .

- Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental design challenges arise in chiral synthesis or enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) to control stereochemistry .

- Resolution Techniques : Chiral HPLC with amylose-based columns or enzymatic resolution (e.g., lipases) to separate enantiomers .

Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.